

# Quantification of Dibenzo[a,i]pyrene in Environmental Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Dibenzo[a,i]pyrene-d14*

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This document provides detailed application notes and protocols for the quantification of Dibenzo[a,i]pyrene (DB[a,i]P), a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), in various environmental matrices. The following sections offer comprehensive methodologies for sample preparation and instrumental analysis, along with a summary of reported environmental concentrations.

## Introduction

Dibenzo[a,i]pyrene is a high molecular weight PAH that has been identified as a significant environmental contaminant.<sup>[1]</sup> Its carcinogenic properties necessitate accurate and sensitive quantification in environmental samples to assess human exposure and environmental risk. This document outlines validated methods for the analysis of DB[a,i]P in soil, water, and air samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

## Quantitative Data Summary

The concentration of Dibenzo[a,i]pyrene in the environment can vary significantly depending on the proximity to emission sources such as industrial activities and vehicular traffic.[2][3][4] The following tables summarize reported concentrations of DB[a,i]P in different environmental matrices.

Table 1: Concentration of Dibenzo[a,i]pyrene in Soil Samples

Geographic Location	Sample Type	Concentration Range (ng/g)	Mean Concentration (ng/g)	Analytical Method
Shanghai, China	Urban Soil	133 - 8,650 (Total PAHs)	2,420 (Total PAHs)	GC-MS
Eastern Moscow, Russia	Urban Soil	Not specified for DB[a,i]P	409 (for Benzo[a]pyrene)	Not specified
Alushta, Crimea	Urban Soil	8.3 - 111 (for Benzo[a]pyrene)	60 (for Benzo[a]pyrene)	Not specified
Yalta, Crimea	Urban Soil	Not specified for DB[a,i]P	139 (for Benzo[a]pyrene)	Not specified
Sebastopol, Crimea	Urban Soil	67 - 437 (for Benzo[a]pyrene)	260 (for Benzo[a]pyrene)	Not specified

Table 2: Concentration of Dibenzo[a,i]pyrene in Water Samples

Water Body Type	Geographic Location	Concentration Range (ng/L)	Mean Concentration (ng/L)	Analytical Method
River Water	India	Not specified for DB[a,i]P	8.61 (for Benzo[a]pyrene)	Not specified
Lake Water	China (44 lakes)	0.07 - 2.26 (for Benzo[a]pyrene)	Not specified	Not specified
River Water (Danshui River)	Hubei, China	Not specified for DB[a,i]P	1.37 (for Benzo[a]pyrene)	Not specified
Drinking Water	Łódź, Poland	ND - 16 (for Benzo[a]pyrene)	Not specified	Not specified
Drinking Water	Tomaszów Mazowiecki, Poland	ND - 18 (for Benzo[a]pyrene)	Not specified	Not specified
Drinking Water	Various Polish Cities	Not specified for DB[a,i]P	4.00 - 8.33 (for Benzo[a]pyrene)	Not specified

Table 3: Concentration of Dibenzo[a,i]pyrene in Air Samples

Location Type	Geographic Location	Concentration Range (ng/m <sup>3</sup> )	Mean Concentration (ng/m <sup>3</sup> )	Analytical Method
Industrial Stations	Czech Republic	4.3 - 6.7 (for Benzo[a]pyrene)	Not specified	HPLC or GC/MS
Urban Stations	Czech Republic	1.0 - 1.5 (for Benzo[a]pyrene)	Not specified	HPLC or GC/MS
Suburban Stations	Czech Republic	1.1 - 1.7 (for Benzo[a]pyrene)	Not specified	HPLC or GC/MS
Regional Background	Czech Republic	0.3 - 0.7 (for Benzo[a]pyrene)	Not specified	HPLC or GC/MS

## Experimental Protocols

Detailed methodologies for the extraction and analysis of Dibenzo[a,i]pyrene from soil, water, and air samples are provided below.

### Analysis of Dibenzo[a,i]pyrene in Soil Samples

Protocol 1: QuEChERS Extraction followed by GC-MS Analysis

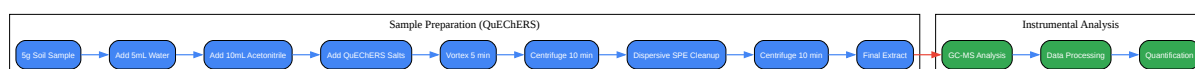
This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample extraction, which is known for its high sample throughput and minimal solvent usage.<sup>[5]</sup>

#### A. Sample Preparation (QuEChERS Extraction)

- Weigh 5 g of homogenized and sieved soil into a 50 mL centrifuge tube.
- Add 5 mL of deionized water and shake the tube to hydrate the soil.
- Add 10 mL of acetonitrile and shake vigorously.
- Slowly add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride).
- Immediately cap and shake vigorously for 5 minutes using a vortex mixer.
- Centrifuge at 3500 rpm for 10 minutes.
- Transfer 1 mL of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Shake the dSPE tube vigorously for 5 minutes.
- Centrifuge at 8000 rpm for 10 minutes.
- Transfer 0.6 mL of the cleaned extract into a GC vial for analysis.

#### B. Instrumental Analysis (GC-MS)

- Gas Chromatograph (GC) Conditions:
  - Column: RTX-5MS (30m x 0.25mm, 0.25 $\mu$ m) or equivalent.[6]
  - Inlet Mode: Splitless.[7]
  - Inlet Temperature: 320 °C.[8]
  - Oven Temperature Program: 80°C (hold for 2 min), ramp at 5°C/min to 320°C (hold for 12 min).[7]
  - Carrier Gas: Helium or Hydrogen.[9]
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 320 °C.[8]
  - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Dibenzo[a,i]pyrene (e.g., m/z 302).



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QuEChERS extraction and GC-MS analysis workflow for soil samples.

## Analysis of Dibenzo[a,i]pyrene in Water Samples

Protocol 2: Solid-Phase Extraction (SPE) followed by HPLC-FLD Analysis

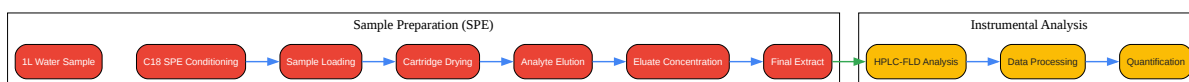
This protocol is based on the widely used EPA Method 8310 for the extraction of PAHs from water, followed by sensitive fluorescence detection.[10][11]

#### A. Sample Preparation (Solid-Phase Extraction)

- Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of reagent water.[\[10\]](#) Do not let the cartridge run dry.
- Sample Loading: a. Measure 1 L of the water sample. If the sample contains chlorine, dechlorinate with sodium sulfite. b. Pass the entire sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.
- Cartridge Drying: a. After the entire sample has passed, dry the cartridge under vacuum for 10 minutes.[\[10\]](#)
- Analyte Elution: a. Elute the retained PAHs from the cartridge with 5 mL of acetone followed by 5 mL of dichloromethane into a collection vial.[\[10\]](#)
- Eluate Concentration: a. Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. b. Exchange the solvent to acetonitrile by adding 1 mL of acetonitrile and concentrating again to a final volume of 1 mL.

#### B. Instrumental Analysis (HPLC-FLD)

- High-Performance Liquid Chromatograph (HPLC) Conditions:
  - Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 μm) or equivalent.[\[12\]](#)
  - Mobile Phase: Gradient elution with Acetonitrile and Water.[\[12\]](#)
  - Flow Rate: 0.8 mL/min.[\[12\]](#)
  - Column Temperature: 18 °C.[\[12\]](#)
- Fluorescence Detector (FLD) Conditions:
  - Utilize a programmed wavelength switching method to optimize the excitation and emission wavelengths for different PAHs as they elute.[\[1\]](#)[\[13\]](#) For Dibenzo[a,i]pyrene, typical excitation/emission wavelengths are in the range of Ex: 298 nm / Em: 410 nm, but should be optimized for the specific instrument.



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Solid-phase extraction and HPLC-FLD analysis workflow for water samples.

## Analysis of Dibenzo[a,i]pyrene in Air Samples

### Protocol 3: Extraction from Particulate Matter followed by GC-MS Analysis

This protocol is adapted from EPA Method TO-13A for the determination of PAHs in ambient air. [\[14\]](#)

#### A. Sample Collection

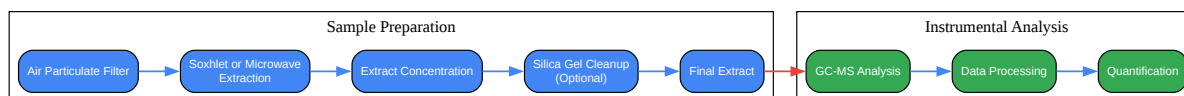
- Collect air particulate matter on a quartz fiber filter using a high-volume air sampler. The total volume of air sampled should be recorded.

#### B. Sample Preparation (Soxhlet or Microwave Extraction)

- Soxhlet Extraction: a. Place the filter in a Soxhlet extractor. b. Extract with a suitable solvent, such as dichloromethane, for 18-24 hours. [\[14\]](#)
- Microwave Extraction: a. Place the filter in a microwave extraction vessel with a mixture of n-hexane, acetone, and dichloromethane. [\[15\]](#) b. Program the microwave for a temperature ramp to 120°C and hold for 20 minutes. [\[15\]](#)
- Extract Cleanup and Concentration: a. Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen. b. The extract may require cleanup using a silica gel column to remove interferences. [\[14\]](#) c. Adjust the final volume to 1 mL in a suitable solvent for GC-MS analysis.

#### C. Instrumental Analysis (GC-MS)

- The GC-MS conditions are similar to those described in Protocol 1 for soil analysis.



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Extraction and GC-MS analysis workflow for air particulate samples.

## Quality Assurance and Quality Control (QA/QC)

For all analytical procedures, it is crucial to implement a robust QA/QC program. This should include:

- Method Blanks: To check for contamination during the sample preparation and analysis process.
- Spiked Samples: To assess the accuracy and recovery of the method.
- Duplicate Samples: To evaluate the precision of the entire analytical procedure.
- Certified Reference Materials (CRMs): To validate the accuracy of the method.
- Internal Standards: To correct for variations in extraction efficiency and instrument response. Deuterated analogs of PAHs are commonly used.<sup>[16]</sup>

By following these detailed protocols and implementing rigorous QA/QC measures, researchers and scientists can obtain reliable and accurate quantitative data for Dibenzo[a,i]pyrene in a variety of environmental matrices. This information is essential for understanding the extent of contamination, assessing potential risks to human health and the environment, and informing regulatory decisions.

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